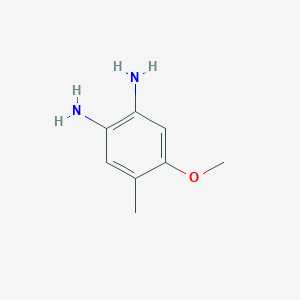

4-Methoxy-5-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJSFQVNCVUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625984 | |

| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38608-08-1 | |

| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1)

Executive Summary

4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) is a specialized electron-rich aromatic diamine serving as a critical intermediate in the synthesis of fused heterocyclic systems.[1][2] Its structural unique positioning—featuring adjacent amino groups (ortho-diamine) flanked by electron-donating methoxy and methyl substituents—makes it a high-value scaffold for medicinal chemistry.

This compound is primarily utilized in the development of benzimidazole and quinoxaline derivatives, pharmacophores ubiquitous in kinase inhibitors, proton pump inhibitors, and intercalating DNA agents. This guide provides a definitive technical analysis of its properties, synthesis, and application in drug discovery.

Part 1: Physicochemical Profile & Identification

The chemical behavior of CAS 38608-08-1 is defined by the nucleophilicity of its vicinal amine groups, enhanced by the inductive effects of the methoxy and methyl ring substituents.

Table 1: Chemical Identity & Properties

| Property | Specification |

| CAS Number | 38608-08-1 |

| IUPAC Name | 4-Methoxy-5-methylbenzene-1,2-diamine |

| Synonyms | 4-Methoxy-5-methyl-o-phenylenediamine; 1,2-Diamino-4-methoxy-5-methylbenzene |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | COc1cc(N)c(N)cc1C |

| Appearance | Off-white to pale brown crystalline solid (darkens upon oxidation) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Slightly soluble in water |

| pKa (Calculated) | ~4.5 (contingent on specific amine protonation) |

| Stability | Air-sensitive; susceptible to rapid oxidation to quinone imines/diimines |

Part 2: Synthesis & Manufacturing Architecture

The synthesis of 4-Methoxy-5-methylbenzene-1,2-diamine typically proceeds via the reduction of its nitro-aniline precursor. The high electron density of the ring requires controlled conditions to prevent over-reduction or side reactions.

Core Synthesis Workflow

The most robust laboratory and scale-up route involves the catalytic hydrogenation of 4-methoxy-5-methyl-2-nitroaniline . This precursor is often derived from the nitration of protected 4-methoxy-3-methylaniline (creosidine derivatives).

Figure 1: Catalytic hydrogenation pathway for the synthesis of CAS 38608-08-1. The mild conditions preserve the methoxy ether linkage while quantitatively reducing the nitro group.

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes a standard laboratory scale (10 mmol).

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 4-methoxy-5-methyl-2-nitroaniline (1.82 g, 10 mmol) in anhydrous methanol (30 mL).

-

Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (180 mg, 10 wt%). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Seal the vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 3 atm (45 psi) H₂. Stir vigorously at 25°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] The yellow nitro compound spot should disappear, replaced by a polar, UV-active amine spot.

-

Workup: Filter the mixture through a Celite pad under nitrogen to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo at <40°C to yield the diamine as a pale solid. Store immediately under argon or use directly in the next step to avoid oxidation.

Part 3: Reactivity & Drug Development Applications

The primary utility of CAS 38608-08-1 lies in its ability to undergo cyclization reactions. The ortho-diamine motif reacts with electrophilic carbon centers (aldehydes, carboxylic acids, glyoxals) to form fused heterocycles.

Strategic Heterocycle Formation

-

Benzimidazoles: Reaction with carboxylic acids or aldehydes.[3] This scaffold is central to anthelmintics (e.g., Mebendazole analogs) and proton pump inhibitors.

-

Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal). Common in oncology (kinase inhibitors).

Figure 2: Divergent synthetic pathways utilizing CAS 38608-08-1 to generate pharmacologically active scaffolds.

Protocol: Synthesis of 5-Methoxy-6-methylbenzimidazole

This reaction demonstrates the "Philips-type" formation of the benzimidazole core, a standard validation of the diamine's quality.

-

Mixing: Charge a round-bottom flask with 4-methoxy-5-methylbenzene-1,2-diamine (1.52 g, 10 mmol) and Formic acid (88%, 10 mL).

-

Cyclization: Heat the mixture to 100°C for 3 hours. The reaction proceeds via the formation of a formylated intermediate followed by acid-catalyzed dehydration.

-

Neutralization: Cool to room temperature. Pour onto crushed ice (50 g). Slowly adjust pH to ~8 using concentrated aqueous Ammonia (28%). Precipitate formation will occur.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the benzimidazole product.

Part 4: Handling, Safety & Storage (E-E-A-T)

As an electron-rich aromatic amine, CAS 38608-08-1 presents specific stability challenges and toxicological risks.

Stability & Storage[8][9][10][11]

-

Oxidation Risk: High. The ortho-diamine functionality is prone to air oxidation, turning the solid from off-white to dark purple/black.

-

Storage Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) .

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Safety Profile

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Irritant).[4]

-

Sensitization: Potential skin sensitizer.

-

-

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. All operations involving powder handling must be conducted in a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.). Compound Summary: 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1).[1] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from [Link]

Sources

Precision in Identity: A Technical Guide to 1,2-Diamino-4-methoxy-5-methylbenzene

Topic: 1,2-diamino-4-methoxy-5-methylbenzene synonyms and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

1,2-Diamino-4-methoxy-5-methylbenzene (CAS: 38608-08-1) is a specialized aromatic diamine intermediate used primarily in the synthesis of functionalized benzimidazoles, quinoxalines, and advanced dye precursors.[1] Characterized by its electron-donating methoxy and methyl substituents, this molecule exhibits distinct reactivity profiles compared to the unsubstituted o-phenylenediamine parent, particularly in oxidative coupling and cyclocondensation reactions.[1]

This guide provides a definitive reference for the nomenclature, structural identification, and synonym landscape of this compound, resolving common ambiguities found in industrial and patent literature.

Molecular Identity & Structural Nomenclature[1]

Systematic IUPAC Nomenclature

The systematic naming of polysubstituted benzenes follows strict priority rules defined by the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: The amine (-NH₂) groups take priority over ether (-OCH₃) and alkyl (-CH₃) groups, designating the parent structure as benzene-1,2-diamine (or o-phenylenediamine).[1]

-

Numbering: The ring is numbered to give the principal amine groups the lowest locants (1, 2).

-

Substituent Placement:

-

(Note: Numbering could theoretically start from the other amine, but "4-methoxy-5-methyl" is preferred over "5-methoxy-4-methyl" due to alphabetical citation rules for substituents in some conventions, though structurally they are equivalent in this specific symmetric-like substitution pattern).[1]

Preferred IUPAC Name: 4-Methoxy-5-methylbenzene-1,2-diamine [1]

Structural Visualization & Numbering Logic

The following diagram illustrates the locant assignment based on IUPAC priority rules.

[1]

The Synonym Landscape

In chemical databases and patent literature, this compound is often indexed under various names. The table below categorizes these synonyms to facilitate accurate searching.

| Category | Synonym | Context |

| IUPAC Systematic | 4-Methoxy-5-methylbenzene-1,2-diamine | Official chemical indexing |

| Common/Trivial | 4-Methoxy-5-methyl-o-phenylenediamine | Widely used in organic synthesis papers |

| Permuted | 1,2-Diamino-4-methoxy-5-methylbenzene | Emphasizes the diamine core |

| Inverted | 1,2-Benzenediamine, 4-methoxy-5-methyl- | CAS Index Name format |

| Amino-Priority | 2-Amino-4-methoxy-5-methylaniline | Used when viewing one amine as a substituent |

| Industrial Code | CAS 38608-08-1 | Primary Registry Identifier |

Digital Identifiers

To ensure data integrity across platforms (PubChem, SciFinder, ChemSpider), use the following machine-readable identifiers:

-

SMILES: COc1cc(N)c(N)cc1C[1]

-

InChI Key: (Generated from structure) InChI=1S/C8H12N2O/c1-5-3-7(11-2)6(9)4-8(5)10/h3-4H,9-10H2,1-2H3 (Note: Verification required via software, this is a structural derivation).

Synthesis & Application Context

Understanding the nomenclature is critical when interpreting synthesis protocols. The "4-methoxy-5-methyl" substitution pattern dictates the electronic properties of the ring, influencing the nucleophilicity of the amino groups.[1]

Synthetic Pathway (Retrosynthesis)

The compound is typically synthesized via the nitration of a protected amine or phenol derivative, followed by reduction.[1]

Key Applications

-

Benzimidazole Synthesis: The vicinal diamine motif reacts with aldehydes or carboxylic acids to form benzimidazoles.[1] The 5-methyl-6-methoxy substitution on the resulting benzimidazole is a common pharmacophore in proton pump inhibitors and kinase inhibitors.[1]

-

Oxidative Hair Dyes: Used as a primary intermediate or coupler.[1] The electron-donating groups shift the absorption maximum of the resulting indo dyes, often providing warmer (red/violet) tones compared to unsubstituted o-phenylenediamine.[1]

Safety & Handling (E-E-A-T)

Warning: While specific toxicological data for CAS 38608-08-1 is limited in public abstracts, it belongs to the class of polysubstituted aromatic diamines .[1] Researchers must treat it with the rigorous safety protocols assigned to this chemical class.[1]

-

Potential Hazards:

-

Skin Sensitization: High probability of contact dermatitis.[1]

-

Mutagenicity: Many o-phenylenediamine derivatives show activity in Ames tests; handle as a potential mutagen.[1]

-

Oxidation: Rapidly oxidizes in air to form dark purple/black quinone imines.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

-

-

Protocol Recommendation: Always handle in a fume hood using nitrile gloves and double-containment for weighing.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 4-Methoxy-o-phenylenediamine (CAS 102-51-2).[1][2][4] (Cited for nomenclature rules of the parent class). Retrieved from [Link]

Sources

- 1. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]

- 6. 38608-08-1|4-Methoxy-5-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4,5-Diamino-2-methoxytoluene: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4,5-diamino-2-methoxytoluene, a substituted ortho-phenylenediamine of significant interest to researchers and professionals in drug discovery and organic synthesis. This document elucidates the molecule's core properties, provides a detailed protocol for its synthesis via a common and reliable route, discusses its characterization, and explores its application as a strategic building block in the construction of bioactive heterocyclic scaffolds.

Core Molecular Attributes

4,5-Diamino-2-methoxytoluene, also known by its IUPAC name 2-methoxy-5-methylbenzene-1,4-diamine, is an aromatic amine that serves as a valuable intermediate in organic synthesis.[1][2] Its structure features a toluene backbone functionalized with two adjacent amino groups and a methoxy group, making it a highly activated and versatile synthon for building complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1][2] |

| Molecular Weight | 152.19 g/mol | PubChem[1][2] |

| IUPAC Name | 2-methoxy-5-methylbenzene-1,4-diamine | PubChem[1] |

| Synonyms | 4-Amino-2-methoxy-5-methylaniline, Toluene-2,5-diamine, 4-methoxy- | PubChem[1] |

| CAS Number | 5307-00-6 | PubChem[1] |

Synthesis of 4,5-Diamino-2-methoxytoluene

The synthesis of aromatic diamines is most commonly and efficiently achieved through the reduction of corresponding nitroaromatic compounds. The following section details a robust and widely applicable protocol for the preparation of 4,5-diamino-2-methoxytoluene from its nitroaniline precursor, 2-methoxy-5-methyl-4-nitroaniline. This method, centered on catalytic hydrogenation, is favored for its high yield and clean conversion.[3][4]

Synthetic Pathway Overview

The logical and most direct synthetic route involves the reduction of a single nitro group on a commercially available or readily synthesized precursor. The presence of the electron-donating amino and methoxy groups on the ring facilitates this transformation.

Caption: Proposed synthetic pathway for 4,5-diamino-2-methoxytoluene.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a standard procedure for the reduction of aromatic nitro compounds to their corresponding anilines. The choice of a palladium on carbon (Pd/C) catalyst is standard for its high efficiency and selectivity.[3][4]

Materials:

-

2-Methoxy-5-methyl-4-nitroaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol (or Methanol/Ethyl Acetate)

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Celite or Diatomaceous Earth

Procedure:

-

Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add 2-methoxy-5-methyl-4-nitroaniline.

-

Solvent and Catalyst Addition: Add ethanol as the solvent to dissolve the starting material. Under a stream of inert gas (to prevent premature reaction with air), carefully add the 10% Pd/C catalyst.

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol) to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-diamino-2-methoxytoluene. The product can be further purified by recrystallization if necessary.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical data based on the structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the two amino groups.

-

Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-7.0 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons (approx. 3.7-3.9 ppm).

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons (approx. 2.1-2.3 ppm).

-

Amino Protons (-NH₂): Two broad singlets, each integrating to 2 protons. The chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 8 distinct carbon signals corresponding to the molecular formula C₈H₁₂N₂O.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 152.19 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-O stretching for the methoxy group (around 1200-1250 cm⁻¹).

Application in Drug Discovery: Synthesis of Quinoxalines

ortho-Phenylenediamines are foundational building blocks for a vast array of heterocyclic compounds, many of which form the core of medicinally active molecules.[1] A primary application of 4,5-diamino-2-methoxytoluene is in the synthesis of substituted quinoxalines. Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[5][6]

The synthesis is typically a straightforward condensation reaction with a 1,2-dicarbonyl compound.

Experimental Workflow: Quinoxaline Formation

This workflow illustrates the direct and efficient synthesis of a substituted quinoxaline from 4,5-diamino-2-methoxytoluene.

Caption: Experimental workflow for the synthesis of quinoxalines.

Causality and Strategic Importance

The reaction proceeds via a double condensation mechanism where each amino group reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound, leading to the formation of the stable, aromatic pyrazine ring fused to the benzene ring.

The utility of 4,5-diamino-2-methoxytoluene in this context is multifold:

-

Structural Diversity: By varying the substituents on the 1,2-dicarbonyl compound, a large library of quinoxaline derivatives can be rapidly synthesized.

-

Modulation of Properties: The methoxy and methyl groups on the diamine backbone provide specific electronic and steric properties to the final quinoxaline product. These groups can influence the molecule's solubility, lipophilicity, and binding interactions with biological targets, which are critical parameters in drug design.

Safety and Handling

As with all aromatic amines, 4,5-diamino-2-methoxytoluene should be handled with appropriate care in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, aromatic amines as a class can be toxic and should be handled accordingly. The reduction product of the highly toxic 4-nitroaniline is p-phenylenediamine, which is an important industrial reagent, highlighting the need for careful handling of both starting materials and products in this chemical class.[3]

Conclusion

4,5-Diamino-2-methoxytoluene is a strategically important synthetic intermediate. Its facile synthesis from nitroaromatic precursors and its reactivity, particularly in the formation of privileged heterocyclic scaffolds like quinoxalines, make it a valuable tool for researchers in medicinal chemistry and materials science. The functional group handles on the molecule provide a platform for generating structural diversity, enabling the exploration of structure-activity relationships in drug discovery programs.

References

-

Organic Chemistry Portal. Quinoxaline synthesis. [Link]

- Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- Google Patents.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis of quinoxalines from aromatic alkynes and amines. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

-

RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. synthesis of 1,4-diketones from silyl enol ethers and nitroolefins. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 4-Amino-2-methoxy-5-methylaniline. [Link]

-

Global Substance Registration System. 4-AMINO-2-METHOXY-5-METHYLANILINE. [Link]

-

Taylor & Francis Online. 4-nitroaniline – Knowledge and References. [Link]

-

Synthesis of potentially bioactive compounds and tools for biological studies. University of Vienna. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Semantic Scholar. Catalytic reduction of 2-nitroaniline: a review. [Link]

-

Defense Technical Information Center. ERDC/EL TN-22-2 "Synthesis of 2-methoxypropyl benzene for epitope imprinting". [Link]

-

Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Journal of Pharmaceutical Analysis. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Biochemistry and Biotechnology Research. Bioactive compounds from plants and animals: A review. [Link]

-

A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. PMC. [Link]

-

MDPI. Applications of Plant Bioactive Compounds as Replacers of Synthetic Additives in the Food Industry. [Link]

-

Baxendale Group - Durham University. Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]

Sources

- 1. 4-Amino-2-methoxy-5-methylaniline | C8H12N2O | CID 95798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Difference between 4-methoxy-5-methylbenzene-1,2-diamine and 4-methoxy-1,2-phenylenediamine

Technical Whitepaper: Structural and Functional Divergence of Methoxy-Substituted o-Phenylenediamines

Executive Summary

In the landscape of heterocyclic synthesis and medicinal chemistry, substituted o-phenylenediamines (OPDs) act as critical "privileged scaffolds," particularly in the generation of benzimidazoles, quinoxalines, and phenazines.[1] This guide provides a rigorous technical comparison between two closely related isomers: 4-methoxy-1,2-phenylenediamine (4-MPD) and 4-methoxy-5-methylbenzene-1,2-diamine (4-M-5-MPD) .[1][2]

While 4-MPD is a commoditized intermediate in dye manufacturing and basic heterocyclic synthesis, the 5-methylated variant (4-M-5-MPD) represents a more specialized building block.[1][2] The addition of the methyl group at the C5 position is not merely a trivial structural change; it fundamentally alters the electronic landscape of the benzene ring, blocks the primary site of oxidative coupling, and increases lipophilicity (LogP), thereby influencing the pharmacokinetics of downstream pharmaceutical targets.

Part 1: Structural & Electronic Profiling[1]

To understand the divergent reactivity of these molecules, one must analyze their electronic topography. Both molecules feature electron-donating groups (EDGs) that activate the ring, but the vector and magnitude of this activation differ.[1][2]

Comparative Physicochemical Data

| Feature | 4-Methoxy-1,2-phenylenediamine (4-MPD) | 4-Methoxy-5-methylbenzene-1,2-diamine (4-M-5-MPD) |

| CAS Number | 102-51-2 | 38608-08-1 |

| Molecular Formula | C₇H₁₀N₂O | C₈H₁₂N₂O |

| Molecular Weight | 138.17 g/mol | 152.20 g/mol |

| Electronic Effect | Strong EDG (+M) from OMe; Ring highly activated.[1][2] | Synergistic EDG (+M from OMe, +I from Me). |

| Steric Environment | C5 position is open (H-atom).[1][2] | C5 position is blocked (Methyl group).[2] |

| Primary Reactivity | Nucleophilic attack (N1/N2); Electrophilic sub.[1][2] at C5.[1][2][3][4] | Nucleophilic attack (N1/N2); C5 blocked.[2] |

| LogP (Predicted) | ~0.6 | ~1.1 (Higher Lipophilicity) |

The "Methyl Blockade" Effect

In 4-MPD, the C5 position (para to the N2 amine and ortho to the methoxy group) is the most electron-rich site on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative coupling.[1][2]

In 4-M-5-MPD, this "hotspot" is physically occupied by a methyl group.[1][2] This blockade forces any electrophilic attack to occur at less favorable positions (C3 or C6), significantly reducing side reactions such as oxidative polymerization (a common issue with 4-MPD).[1][2]

Figure 1: The mechanistic impact of the C5-Methyl group on reactivity pathways.[1][2]

Part 2: Synthetic Pathways & Causality[1]

The synthesis of these diamines typically involves the reduction of a nitro-amine or dinitro precursor.[1][2] However, the introduction of the methyl group in 4-M-5-MPD requires a more elaborate precursor selection to ensure correct regiochemistry.[1][2]

Synthesis of 4-MPD (Standard)

-

Precursor: 4-Methoxy-2-nitroaniline (Commercial commodity).[1][2][5]

-

Method: Catalytic Hydrogenation (Pd/C, H₂) or Iron reduction.

-

Challenge: The product is extremely air-sensitive. The amine groups facilitate rapid oxidation to quinone-imines (dark purple/black tars) if exposed to air.[1][2]

Synthesis of 4-M-5-MPD (Specialized)

-

Route: This precursor is often derived from the nitration of 4-methylanisole derivatives.[1][2] The methyl group directs the incoming nitro group, but separation of isomers is often required.

-

Advantage: The resulting diamine is slightly more stable against oxidative degradation due to the steric protection of the ring, though inert atmosphere handling is still mandatory.

Figure 2: Parallel synthetic routes. Note that the methylated precursor (Start_B) is significantly more expensive and less available.[1][2]

Part 3: Reactivity & Application Spectrum[1]

The primary utility of these diamines lies in their condensation with electrophiles (carboxylic acids, aldehydes, isothiocyanates) to form heterocycles.

Benzimidazole Formation

When reacting with formic acid or an aldehyde to form a benzimidazole:

-

4-MPD yields 5-methoxybenzimidazole .[1][2] (Note: Tautomerism makes 5- and 6-methoxy equivalent in solution unless N-alkylated).[1][2]

Why this matters in Drug Design: The "Magic Methyl" effect is a known phenomenon in medicinal chemistry.[1][2] Adding a methyl group (as in 4-M-5-MPD) can:

-

Fill Hydrophobic Pockets: In kinase inhibitors (e.g., EGFR inhibitors), the methyl group can displace water molecules in the ATP binding pocket, increasing binding affinity by orders of magnitude [1].

-

Alter Solubility: The methyl group increases LogP, potentially improving membrane permeability.[1][2]

-

Metabolic Stability: Blocking the C5 position prevents metabolic hydroxylation by Cytochrome P450 enzymes at that site.[1][2]

Oxidative Polymerization (Dyes)[2]

-

4-MPD: Widely used in hair dye formulations (couplers) because it easily undergoes oxidative coupling at the open C5 position to form indo dyes.[1][2]

-

4-M-5-MPD: Poor coupler for dyes.[1][2] The blocked C5 position inhibits the formation of the extended conjugated systems required for color.[1] Therefore, it is rarely used in dye chemistry but preferred in pharma.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a Benzimidazole Derivative to demonstrate reactivity differences. Safety: Both diamines are toxic and potential sensitizers.[1][2] Handle in a fume hood with nitrile gloves.[1][2]

Protocol: Condensation with Formic Acid[1]

Materials:

Step-by-Step Methodology:

-

Inert Setup: Purge a round-bottom flask with Nitrogen.[1][2] Causality: Oxygen causes rapid degradation of the starting material into black tar, lowering yield.

-

Dissolution: Add 10 mmol of the specific diamine to the flask. Slowly add 15 mL of Formic Acid.

-

Reflux: Heat the mixture to 100°C for 3 hours.

-

Quenching: Cool to room temperature. Pour into 50 mL crushed ice.

-

Neutralization: Slowly add 10% NaOH until pH ~8-9.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and evaporate.[1][2]

Validation Check:

-

TLC (5% MeOH in DCM):

References

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Available at: [Link][1]

-

National Institute of Standards and Technology (NIST). 4-Methoxy-o-phenylenediamine Properties. NIST Chemistry WebBook.[1][2] Available at: [Link][1]

-

PubChem. 4-Methoxy-5-methylbenzene-1,2-diamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxy-m-phenylenediamine (Isomer comparison). Available at: [Link](Note: General dossier for phenylenediamines used for toxicity benchmarking).[1][2]

Sources

- 1. 4-Methoxy-o-phenylenediamine [webbook.nist.gov]

- 2. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 4-methoxy-5-methylbenzene-1,2-diamine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

A Technical Guide to 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1): Procurement, Properties, and Application in Heterocyclic Synthesis

Introduction

4-Methoxy-5-methylbenzene-1,2-diamine, with the CAS Registry Number 38608-08-1, is an aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its structural arrangement, featuring adjacent amine functionalities and activating methoxy and methyl groups on the benzene ring, makes it a key precursor for the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth overview of its chemical properties, procurement, and its primary application as a precursor to pharmacologically relevant benzimidazoles for researchers, chemists, and professionals in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for 4-Methoxy-5-methylbenzene-1,2-diamine is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, we can infer its general characteristics. The properties of the parent compound, 4-methoxybenzene-1,2-diamine, are provided for comparison.

| Property | 4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) | 4-Methoxybenzene-1,2-diamine (CAS 102-51-2) |

| Molecular Formula | C₈H₁₂N₂O | C₇H₁₀N₂O[1] |

| Molecular Weight | 152.19 g/mol | 138.17 g/mol [1] |

| Appearance | Inferred to be a solid, likely a powder or crystalline material. | Dark Brown to Black Solid[1] |

| Melting Point | Not available | 46-48°C[1] |

| Boiling Point | Not available | 253.57°C (estimate)[1] |

| Solubility | Not available | Soluble in dimethyl sulfoxide and methanol.[1] |

| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C. | Keep in dark place, Inert atmosphere, 2-8°C.[1] |

Procurement and Pricing

Identifying reliable suppliers is a critical first step in the research and development workflow. 4-Methoxy-5-methylbenzene-1,2-diamine is available from specialized chemical suppliers.

Workflow for Procurement of Specialty Chemicals

Caption: The role of 4-Methoxy-5-methylbenzene-1,2-diamine as a precursor in benzimidazole synthesis.

The methoxy and methyl substituents on the benzene ring of the diamine precursor can influence the electronic properties and lipophilicity of the resulting benzimidazole, which in turn can modulate its binding affinity and pharmacokinetic properties. The diverse biological activities of benzimidazole derivatives include:

-

Antitumor agents

-

Antifungal and antibacterial agents [2]* Antiviral agents (including activity against HIV and influenza) [3]* Antihistaminic and antiallergic agents [3]

Exemplary Synthetic Protocol: Synthesis of a Benzimidazole Derivative

The following is a representative, generalized protocol for the synthesis of a benzimidazole derivative from an ortho-phenylenediamine, based on the well-established Phillips-Ladenburg condensation. [4] Objective: To synthesize a 5-methoxy-6-methyl-substituted benzimidazole via condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with a selected carboxylic acid.

Materials:

-

4-Methoxy-5-methylbenzene-1,2-diamine

-

Carboxylic acid of choice (e.g., formic acid, acetic acid, benzoic acid)

-

Mineral acid catalyst (e.g., 4M Hydrochloric acid) or Polyphosphoric acid (PPA)

-

Reaction solvent (if not using PPA)

-

Sodium bicarbonate or ammonium hydroxide solution (for neutralization)

-

Ethanol or methanol (for recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-Methoxy-5-methylbenzene-1,2-diamine with 1.1 equivalents of the chosen carboxylic acid.

-

Acid-Catalyzed Condensation:

-

Method A (Aqueous Acid): Add a catalytic amount of 4M HCl. Heat the reaction mixture to reflux (typically 100-120°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Method B (PPA): Use polyphosphoric acid as both the catalyst and solvent. Heat the mixture to 150-180°C for 1-3 hours, with mechanical stirring.

-

-

Work-up and Neutralization:

-

After completion, cool the reaction mixture to room temperature.

-

If using PPA, pour the hot mixture cautiously onto crushed ice with vigorous stirring.

-

Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8, which will precipitate the crude product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Further purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure benzimidazole derivative.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Safety and Handling

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]Causes skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [6]* Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [6]

Conclusion

4-Methoxy-5-methylbenzene-1,2-diamine is a specialty chemical with significant potential as a building block in the synthesis of complex heterocyclic molecules. Its primary utility for drug discovery professionals lies in its role as a precursor to substituted benzimidazoles, a class of compounds with a wide array of proven pharmacological activities. While detailed physicochemical and toxicological data for this specific compound are sparse, its procurement from specialized suppliers and its application in well-established synthetic methodologies, such as the Phillips-Ladenburg reaction, are straightforward. Proper safety precautions, inferred from related compounds, must be strictly followed during its handling and use.

References

- ChemSynthesis. (2025). 4-methoxy-N-methylbenzene-1,2-diamine.

- Fisher Scientific. (2010, June 7). Safety Data Sheet: 4-Methoxy-N-methylbenzylamine.

- Sigma-Aldrich. 5-Methoxy-N1-methylbenzene-1,2-diamine.

- Guan, Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride.

- Fluorochem. (2024, December 19). Safety Data Sheet: 2-(Methoxymethyl)benzene-1,4-diamine.

- BLDpharm. 38608-08-1|4-Methoxy-5-methylbenzene-1,2-diamine.

- Fisher Scientific. Safety Data Sheet: 1,2-Benzenediamine, 4-methoxy-.

- Hoffman Fine Chemicals. CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine.

- ChemScene. 4-Methoxy-1-n-methylbenzene-1,2-diamine.

- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).

- TCI (Shanghai) Development Co., Ltd. 4-Methoxybenzene-1,2-diamine | 102-51-2.

- TCI Chemicals. Safety Data Sheet: 4-Methoxybenzenethiol.

- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- CymitQuimica. 4-Methoxybenzene-1,2-diamine.

- MedChemExpress. 4,5-Dimethoxybenzene-1,2-diamine.

- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1–22.

- ChemicalBook. (2025, July 24). 4-METHOXY-O-PHENYLENEDIAMINE.

- Organic Chemistry Portal. Benzimidazole synthesis.

- Sigma-Aldrich. 4-methoxy-N1-methylbenzene-1,2-diamine | 3360-78-9.

- Yuan, G., & Liu, Y. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.

Sources

- 1. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 2. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Methoxy-N1-methylbenzene-1,2-diamine | 129139-48-6 [sigmaaldrich.com]

Methodological & Application

Technical Application Note: Precision Synthesis of 5-Methoxy-6-methylbenzimidazoles

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 5-Methoxy-6-methylbenzimidazole derivatives using 4-Methoxy-5-methylbenzene-1,2-diamine as the core building block.[1]

This scaffold represents a "hybrid" pharmacophore, bridging the electronic profile of proton pump inhibitors (like Omeprazole, which utilizes a 5-methoxy core) with the steric footprint of the Vitamin B12 ligand (5,6-dimethylbenzimidazole).[2]

Introduction & Strategic Value

The 5-Methoxy-6-methylbenzimidazole core is a privileged structure in drug discovery.[1] By combining an electron-donating methoxy group (EDG) with a lipophilic methyl group at the 5 and 6 positions, this scaffold offers unique electronic tuning:

-

Enhanced Basicity: The pKa of the imidazole nitrogen is elevated compared to unsubstituted benzimidazoles, improving solubility in acidic media (relevant for lysosomal trapping or stomach absorption).[2]

-

Metabolic Stability: The C6-methyl group blocks a common site of metabolic oxidation (para to the nitrogen), potentially extending half-life compared to the simple 5-methoxy analog.[1]

-

Oxidation Sensitivity: The electron-rich nature of the starting material, 4-Methoxy-5-methylbenzene-1,2-diamine (1) , makes it prone to rapid air oxidation, necessitating specific handling protocols to avoid "tarry" polymerization products.[1]

This guide outlines three validated protocols for converting diamine (1) into high-value benzimidazole scaffolds.

Mechanistic Pathways & Reaction Landscape

The synthesis relies on the condensation of the diamine with electrophiles. The choice of oxidant and conditions is critical to prevent the formation of quinoxalines or oxidative decomposition.

Visualizing the Synthetic Logic

Figure 1: Reaction landscape for 4-Methoxy-5-methylbenzene-1,2-diamine.[1] The pathway selection depends on the desired substituent at the C2 position.

Critical Reagent Handling: The Diamine

Compound: 4-Methoxy-5-methylbenzene-1,2-diamine Appearance: Off-white to pale violet solid (pure); Dark brown/black (oxidized).[1]

Protocol for Handling:

-

Storage: Must be stored under Argon at -20°C.

-

Pre-reaction Check: Dissolve a small amount in methanol. If the solution is dark brown/opaque, purification is required.[2]

-

Purification: Recrystallize from Ethanol/Water containing 1% Sodium Dithionite (Na₂S₂O₄) to reduce oxidized impurities (iminoquinones) back to the amine.[2]

Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (Library Synthesis)

Best for: Creating diverse libraries of 2-aryl/alkyl derivatives.[1]

Mechanism: The diamine condenses with an aldehyde to form a Schiff base (imine), which is then cyclized oxidatively.[2] We utilize Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant/adduct former, which prevents the "brick dust" polymerization common with air oxidation of electron-rich diamines.[2]

Materials:

-

Aldehyde (1.1 equiv)[2]

-

Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)[2]

-

Solvent: Ethanol/Water (3:1)[2]

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Diamine in 5 mL Ethanol.

-

Adduct Formation: In a separate beaker, dissolve 1.1 mmol of the Aldehyde and 1.0 mmol of Na₂S₂O₅ in 2 mL Water. Stir for 5 minutes (formation of bisulfite adduct).

-

Combination: Add the aldehyde-bisulfite solution to the diamine solution.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Dichloromethane/Methanol 95:5).[2]

-

Workup: Cool to room temperature.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: The "Phillips" Condensation (Carboxylic Acids)

Best for: Robust synthesis of 2-alkyl derivatives (e.g., -CH3, -CF3).[1][2]

Materials:

Step-by-Step:

-

Mixing: Combine 1.0 mmol Diamine and 2.0 mmol Carboxylic Acid in 4 mL of 4N HCl.

-

Heating: Reflux the solution for 8–12 hours.

-

Neutralization: Cool the reaction on an ice bath. Slowly add Ammonium Hydroxide (28%) until pH ~9.

-

Isolation: The benzimidazole typically precipitates as a solid. Filter, wash with water, and dry.[2]

Protocol C: Synthesis of 2-Mercapto-5-methoxy-6-methylbenzimidazole

Best for: Precursors to Proton Pump Inhibitor (PPI) analogs.[1]

Mechanism: Cyclization with Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.[2]

Materials:

-

Carbon Disulfide (CS₂) (1.5 equiv) OR Potassium Ethyl Xanthate (1.2 equiv)[2]

-

Base: KOH (1.1 equiv)[2]

-

Solvent: Ethanol/Water (8:2)[2]

Step-by-Step:

-

Preparation: Dissolve 10 mmol Diamine and 11 mmol KOH in 20 mL Ethanol/Water.

-

Addition: Add CS₂ (15 mmol) dropwise (Caution: CS₂ is highly flammable and toxic).

-

Reflux: Heat to reflux for 3 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress.[2] Use a scrubber trap (NaOH solution) for the exhaust gas.[2]

-

Quench: Add 50 mL warm water.

-

Acidification: Acidify carefully with Glacial Acetic Acid to pH 5. The thiol (mercapto) derivative will precipitate.[2]

-

Purification: Recrystallize from Ethanol.

Analytical Data & Tautomerism

NMR Interpretation

The 5-methoxy-6-methylbenzimidazole core presents a specific NMR signature.[1]

| Proton Position | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Notes |

| -OCH3 | 3.75 – 3.85 | Singlet (3H) | Distinct sharp peak.[1] |

| -CH3 (Ar) | 2.25 – 2.35 | Singlet (3H) | Distinct sharp peak.[2] |

| C4-H | 6.90 – 7.10 | Singlet (1H) | Ortho to OMe (shielded).[1][2] |

| C7-H | 7.20 – 7.40 | Singlet (1H) | Ortho to Me.[1] |

| N-H | 12.0 – 13.0 | Broad Singlet | Exchangeable; often invisible. |

The Tautomerism Challenge

In the unsubstituted state (N-H), 5-methoxy-6-methylbenzimidazole and 6-methoxy-5-methylbenzimidazole are tautomers and exist in rapid equilibrium.[1] They are chemically identical in solution.

However , upon N-alkylation (e.g., adding a benzyl group), you will obtain a mixture of two distinct regioisomers:

-

1-Alkyl-5-methoxy-6-methylbenzimidazole [1]

-

1-Alkyl-6-methoxy-5-methylbenzimidazole

These isomers have different physical properties and biological activities.

Visualizing Regioisomerism:

Figure 2: Divergence of regioisomers upon N-alkylation.[1] Separation usually requires column chromatography.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Dark/Black Reaction Mixture | Oxidation of diamine.[1] | Add 5 mol% Sodium Dithionite (Na₂S₂O₄) to the reaction.[2] Degas solvents with Argon. |

| Low Yield (Aldehyde protocol) | Incomplete bisulfite adduct formation.[2] | Ensure the aldehyde and bisulfite are stirred in water before adding the diamine. |

| Inseparable Regioisomers | N-alkylation lacks selectivity.[1] | Use steric bulk to direct alkylation or synthesize the regioisomer specifically from a secondary amine precursor (e.g., 4-methoxy-5-methyl-N-alkyl-2-nitroaniline).[1] |

| "Sticky" Precipitate | Impurities trapped in lattice. | Dissolve in dilute HCl, filter insoluble tar, then re-precipitate with Ammonia. |

References

-

Preparation of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, Section B. (2006). Detailed protocol for CS2 cyclization relevant to Omeprazole intermediates.

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. (2022). Describes the sodium metabisulfite (Na2S2O5) mediated oxidative cyclization of diamines with aldehydes.[5]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. (2016). Comparison of catalysts for diamine condensation.

-

Reaction of o-phenylenediamine with ethoxymethylene compounds. Arkivoc. (2010).[1] Insights into Schiff base formation and stability of electron-rich diamines.

-

Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem. General laboratory scale-up procedure for thiol derivatives.

Sources

- 1. prepchem.com [prepchem.com]

- 2. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with Aldehydes for the Synthesis of Benzimidazole Derivatives

Introduction

The benzimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities and valuable physicochemical properties.[1][2][3] The synthesis of substituted benzimidazoles is therefore a critical endeavor for researchers in drug discovery and development. One of the most direct and versatile methods for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine and an aldehyde.[4] This application note provides a detailed protocol for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with various aldehydes, a reaction that serves as a gateway to a diverse range of functionalized benzimidazole derivatives. The presence of the methoxy and methyl groups on the diamine starting material offers opportunities for further synthetic modifications and influences the electronic properties of the resulting benzimidazole products.

Reaction Mechanism and Rationale

The condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole is a well-established transformation that proceeds through a series of defined steps.[1] The reaction is typically catalyzed by an acid or a metal catalyst and often requires an oxidizing agent to facilitate the final aromatization step.[1]

The proposed mechanism initiates with the nucleophilic attack of one of the amino groups of 4-Methoxy-5-methylbenzene-1,2-diamine on the carbonyl carbon of the aldehyde. This is often followed by the formation of a Schiff base intermediate.[1] Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate then undergoes oxidation to yield the stable, aromatic benzimidazole product.[1]

A variety of catalysts can be employed to promote this reaction, including protic acids (e.g., p-toluenesulfonic acid), Lewis acids, and various metal catalysts.[4][5] The choice of catalyst and solvent can significantly impact the reaction rate, yield, and selectivity. For instance, the use of fluorous alcohols like trifluoroethanol (TFE) has been shown to efficiently promote the cyclocondensation at room temperature.

Experimental Protocols

This section outlines a general procedure for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with an aldehyde. It is important to note that the optimal reaction conditions may vary depending on the specific aldehyde used.

Materials and Reagents

-

4-Methoxy-5-methylbenzene-1,2-diamine

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture like chloroform:methanol)[1][2]

-

Catalyst (e.g., cobalt(II) acetylacetonate, p-toluenesulfonic acid, or a heterogeneous catalyst like Au/TiO2)[1][2]

-

Oxidizing agent (if necessary, e.g., air, hydrogen peroxide)[1][6]

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Rotary evaporator

General Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-5-methylbenzene-1,2-diamine (1.0 equivalent) in the chosen solvent (e.g., methanol, 5-10 mL per mmol of diamine).[1]

-

Addition of Reactants: To the stirred solution, add the aldehyde (1.0-1.2 equivalents).

-

Catalyst Addition: Introduce the catalyst (e.g., a catalytic amount of cobalt(II) acetylacetonate, ~0.05 equivalents).[1]

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[1][7] The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration.[2][3] The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Extraction: The residue is then taken up in ethyl acetate and washed with water.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as hot methanol or ethanol, to afford the pure benzimidazole derivative.[1]

Data Summary

The following table provides a summary of typical reaction conditions and outcomes for the condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with various aldehydes.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Co(acac)₂ | Methanol | Room Temp | 2-4 | High |

| 4-Chlorobenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | >90[2] |

| 4-Methylbenzaldehyde | Er(OTf)₃ | Acetonitrile | Reflux | 3-5 | Good |

| 2-Naphthaldehyde | p-TsOH | Ethanol | Reflux | 6-8 | Moderate-Good |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of a 2-substituted-5-methoxy-6-methylbenzimidazole.

Caption: Proposed mechanism for benzimidazole synthesis.

Experimental Workflow

The general laboratory workflow for this synthesis is depicted below.

Caption: General experimental workflow for synthesis.

Conclusion

The condensation of 4-Methoxy-5-methylbenzene-1,2-diamine with aldehydes is a robust and efficient method for the synthesis of a variety of substituted benzimidazoles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The versatility of this reaction, coupled with the availability of a wide range of aldehydes, makes it a valuable tool in the synthetic chemist's arsenal. Further optimization of reaction conditions, including the exploration of novel catalysts and solvent systems, may lead to even more efficient and environmentally benign synthetic routes.

References

-

Chakraborti, A. K., et al. (2004). Fluorous alcohols as efficient media for the selective synthesis of 1,2-disubstituted benzimidazoles. IOSR Journal of Applied Chemistry. [Link]

-

Saeedi, M., & Kargar, H. (2012). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Thai Journal of Pharmaceutical Sciences. [Link]

-

Mekky, A. E., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2557–2565. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

-

Kattar, E., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 11(11), 1329. [Link]

-

Patil, S., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 85-94. [Link]

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

- Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

Singh, V., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(84), 53361-53381. [Link]

-

PubChemLite. (n.d.). 4-methoxy-5-methylbenzene-1,2-diamine. PubChemLite. [Link]

-

Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, 3482-3484. [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. PubChem. [Link]

-

ResearchGate. (2025). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC2O4/SiO2 under microwave irradiation and solvent-free conditions. ResearchGate. [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Synthesis and Utility of Schiff Base Ligands from 4-Methoxy-5-methyl-o-phenylenediamine

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff base ligands derived from the versatile precursor, 4-Methoxy-5-methyl-o-phenylenediamine. O-phenylenediamines are foundational building blocks in coordination chemistry, enabling the creation of robust, often tetradentate, ligands upon condensation with carbonyl compounds. The specific substitution pattern of the title diamine—featuring both an electron-donating methoxy group and a methyl group—allows for fine-tuning of the electronic and steric properties of the resultant ligands and their metal complexes. These compounds are of significant interest to researchers in materials science, catalysis, and drug development due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide presents a detailed, field-proven protocol, explains the rationale behind methodological choices, and explores the potential applications of these valuable molecular scaffolds.

Introduction: The Strategic Value of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern coordination chemistry.[5][6] Formed through the condensation of a primary amine with an aldehyde or ketone, these ligands are renowned for their synthetic accessibility and their ability to form stable complexes with a vast array of metal ions.[4][6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to factors such as increased lipophilicity and the geometric constraints imposed by the metal center.[3][7][8]

The use of o-phenylenediamines as the amine source is particularly strategic as it readily yields tetradentate ligands, capable of forming highly stable chelate rings with metal ions. The precursor at the core of this guide, 4-Methoxy-5-methyl-o-phenylenediamine, provides a unique scaffold for generating ligands with tailored properties, paving the way for novel applications in medicinal chemistry and catalysis.

Ligand Synthesis: A Step-by-Step Protocol

Principle of Reaction

The synthesis is a classical nucleophilic addition-elimination reaction. The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of water, typically facilitated by acid catalysis and heat, to form the stable imine linkages.[5][9] Using two equivalents of a carbonyl compound results in a symmetrical N₂O₂ or N₄ ligand, depending on the nature of the aldehyde used.

Caption: General synthesis of a Schiff base ligand.

Experimental Protocol

This protocol details the synthesis using salicylaldehyde as a representative aldehyde, which yields a potential N₂O₂ tetradentate ligand.

Materials & Reagents:

-

4-Methoxy-5-methyl-o-phenylenediamine

-

Salicylaldehyde (2 molar equivalents)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Vacuum desiccator

Procedure:

-

Dissolution of Diamine: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-Methoxy-5-methyl-o-phenylenediamine in 50 mL of absolute ethanol. Stir gently until fully dissolved.

-

Preparation of Aldehyde Solution: In a separate beaker, dissolve 20 mmol of salicylaldehyde in 30 mL of absolute ethanol.

-

Reaction Initiation: Add the salicylaldehyde solution dropwise to the stirring diamine solution at room temperature. A color change is typically observed.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and accelerating the reaction.[6]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 4 hours. This provides the necessary activation energy and drives the equilibrium towards the product by removing the water formed during the reaction.[2][10]

-

Precipitation and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A solid precipitate should form. To maximize yield, cool the flask further in an ice bath for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (10-15 mL each) to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified yellow-orange solid product in a vacuum desiccator over anhydrous calcium chloride or silica gel to a constant weight.[11]

Structural Validation and Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized ligand. The following techniques are standard in the field.

Spectroscopic Analysis

| Technique | Purpose | Key Expected Observations |

| FT-IR | Functional Group Identification | Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, sharp azomethine C=N stretch (~1600-1635 cm⁻¹), which is the definitive peak for Schiff base formation.[1][4][12] |

| ¹H NMR | Proton Environment Mapping | Appearance of a characteristic singlet for the azomethine proton (-CH=N- ) in the δ 8.0-9.0 ppm region.[1][12] Signals corresponding to aromatic, methoxy, and methyl protons will also be present in their expected regions. A downfield singlet for the phenolic -OH proton (>10 ppm) is also expected if using salicylaldehyde.[12] |

| ¹³C NMR | Carbon Skeleton Analysis | A signal for the azomethine carbon (-C=N- ) typically appears in the δ 160-170 ppm range.[1] |

| Mass Spec. | Molecular Weight Confirmation | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base ligand. |

Elemental Analysis

Confirming the elemental composition provides the ultimate proof of purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the theoretically calculated values for the proposed molecular formula within an acceptable margin of error (±0.4%).[8]

Applications in Coordination Chemistry and Drug Development

The true utility of these ligands is realized upon their coordination with metal ions. The N₂O₂ donor set (from the two imine nitrogens and two phenolic oxygens) creates a stable coordination pocket for a variety of transition metals.

Protocol for Metal Complex Synthesis

Principle: A metal salt is reacted with the synthesized Schiff base ligand, often in a 1:1 molar ratio, leading to the formation of a neutral, stable metal complex.

Procedure:

-

Prepare a hot ethanolic solution of the Schiff base ligand (e.g., 1 mmol in 25 mL ethanol).

-

Separately, prepare a hot ethanolic solution of the desired metal salt (e.g., 1 mmol of Cu(CH₃COO)₂·H₂O or NiCl₂·6H₂O in 25 mL ethanol).

-

Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and/or precipitation of the complex is typically observed.

-

Reflux the resulting mixture for 1-2 hours to ensure complete complexation.[7]

-

Cool, filter, wash with ethanol, and dry the resulting metal complex as described for the ligand synthesis.

Caption: Chelation of a metal ion (M²⁺) by a tetradentate N₂O₂ ligand.

Field-Proven Applications

-

Antimicrobial Agents: Schiff base metal complexes frequently exhibit significantly enhanced antibacterial and antifungal activities over the free ligands.[3][7][8] This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.

-

Anticancer Therapeutics: The planar nature and coordination geometry of many Schiff base complexes allow them to intercalate with DNA or inhibit key enzymes like topoisomerase, making them promising candidates for anticancer drug development.[1][9]

-

Catalysis: The ability to coordinate with various metal centers makes these complexes effective catalysts for a range of organic transformations, including oxidation and polymerization reactions.[4]

-

Sensing and Imaging: The incorporation of fluorogenic or chromogenic moieties into the aldehyde precursor can yield Schiff base ligands that act as selective chemosensors for specific metal ions.

Conclusion

The preparation of Schiff base ligands from 4-Methoxy-5-methyl-o-phenylenediamine offers a reliable and versatile route to a class of compounds with immense scientific and commercial potential. The protocols outlined herein are robust and can be readily adapted by varying the carbonyl component to generate a library of ligands with diverse electronic and steric profiles. Proper spectroscopic and analytical characterization is crucial for validating the synthesized structures. The subsequent formation of metal complexes unlocks a vast landscape of applications, particularly in the fields of medicinal chemistry and catalysis, making these scaffolds a valuable tool for researchers, scientists, and drug development professionals.

References

-

Title: Synthesis and Spectroscopic Studies of New Schiff Bases. Source: Molecules (Journal), PMC - NIH. [Link]

-

Title: Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Source: Scientific Reports. [Link]

-

Title: Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Source: Molecules (Journal), MDPI. [Link]

-

Title: Synthesis, Spectral Investigation, DFT, Antibacterial, Antifungal and Molecular Docking Studies of Ni(II), Zn(II), Cd(II) Complexes of Tetradentate Schiff-Base Ligand. Source: Asian Journal of Chemistry. [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIGAND DERIVED FROM 0-PHENYLENEDIAMINE AND 4-NITROBENZALDEHYDE AND ITS COMPLEXES. Source: UiTM Institutional Repository. [Link]

-

Title: Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Source: Molecules (Journal), MDPI. [Link]

-

Title: The Synthesis, Characterization of a Novel Schiff Base Ligand and Investigation of Its Transition Metal Complexes. Source: DergiPark Akademik. [Link]

-

Title: Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Source: ACS Omega, PMC - NIH. [Link]

-

Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Source: ACS Omega, ACS Publications. [Link]

-

Title: SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Source: Research Publish Journals. [Link]

-

Title: Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Source: Molecules (Journal), MDPI. [Link]

-

Title: Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Source: Molbank (Journal), MDPI. [Link]

-

Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Source: Journal of Pharmaceutical Negative Results, PMC - NIH. [Link]

-

Title: Facile preparation of the new organic ligands, schiff bases and metal complexes in well. Source: Scientific Reports, PMC - NIH. [Link]

Sources

- 1. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. researchpublish.com [researchpublish.com]

- 8. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol [mdpi.com]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Strategic Utilization of 4-Methoxy-5-methylbenzene-1,2-diamine in Heterocyclic Synthesis

Topic: Using 4-Methoxy-5-methylbenzene-1,2-diamine as a heterocyclic building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Abstract

4-Methoxy-5-methylbenzene-1,2-diamine (CAS 38608-08-1) represents a high-value "privileged structure" precursor in medicinal chemistry. Unlike symmetric o-phenylenediamines, its unique substitution pattern—pairing a strong electron-donating methoxy group with a weakly donating methyl group—imparts distinct electronic bias to the diamine core.[1] This application note details the strategic use of this building block to access functionalized benzimidazoles and quinoxalines, critical scaffolds in kinase inhibition (e.g., EGFR, VEGFR targets) and GPCR modulation. We provide validated protocols that account for the compound's oxidative sensitivity and nucleophilic regioselectivity.[1]

Technical Profile & Handling

Chemical Specifications

| Property | Specification |

| Chemical Name | 4-Methoxy-5-methylbenzene-1,2-diamine |

| CAS Number | 38608-08-1 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Off-white to pale violet solid (darkens upon oxidation) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |

| pKa (Conjugate Acid) | ~4.5 (Estimated for N1), ~3.8 (Estimated for N2) |

Expert Handling Guidelines

The Oxidation Challenge: Like most electron-rich o-phenylenediamines, this compound is prone to rapid air oxidation, forming dark-colored phenazine impurities (azine dyes).[1]

-

Storage: Store at -20°C under argon/nitrogen.

-

Purification: If the material appears dark purple/black, recrystallize immediately before use from degassed Ethanol/Water (9:1) containing a trace of sodium dithionite (

) as a reducing agent. -

Reaction Environment: All reactions should be sparged with inert gas.[1]

Mechanistic Insight: The Nucleophilicity Differential

The asymmetry of the molecule creates a exploitable difference in reactivity between the two amine groups.[1]

-

N1 (para to Methoxy): The methoxy group is a strong

-donor.[1] Through resonance, it significantly increases electron density at the para position (N1). -

N2 (para to Methyl): The methyl group is a weak